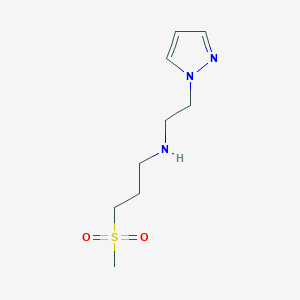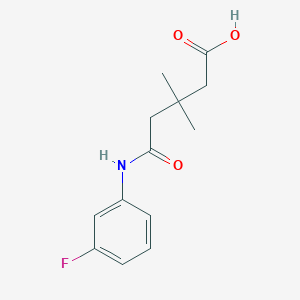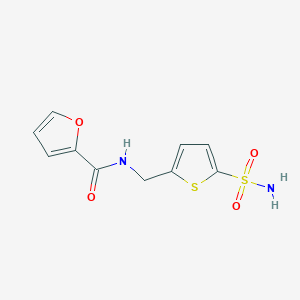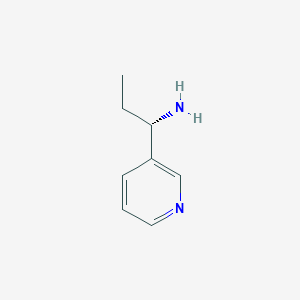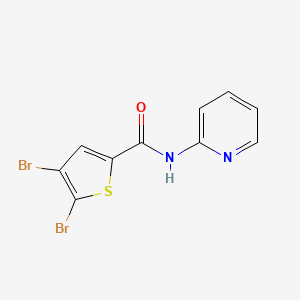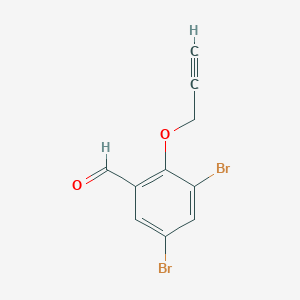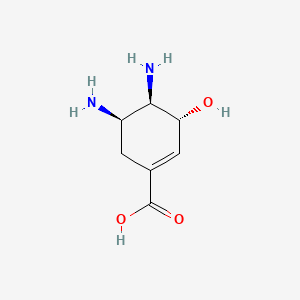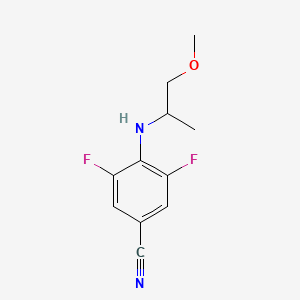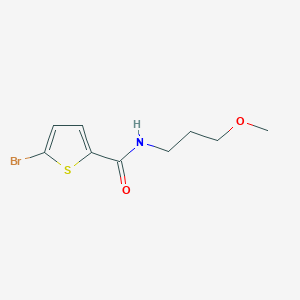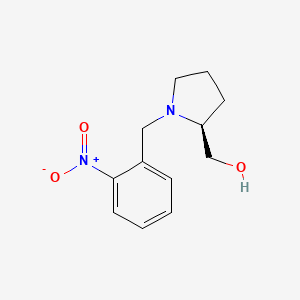
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol is a chiral compound with a pyrrolidine ring substituted with a nitrobenzyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the pyrrolidine ring.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a reduction reaction, where a suitable reducing agent, such as sodium borohydride, is used to reduce a carbonyl precursor to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or iron powder in acidic conditions.
Substitution: The nitrobenzyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst, iron powder in acidic conditions, or other reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, under appropriate conditions.
Major Products
Oxidation: Formation of the corresponding carbonyl compound.
Reduction: Formation of the corresponding amino compound.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the effects of nitrobenzyl and pyrrolidine derivatives on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol involves its interaction with molecular targets and pathways in biological systems. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring may also interact with specific receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)propane: Similar structure but with a propane group instead of a methanol group.
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)butane: Similar structure but with a butane group instead of a methanol group.
Uniqueness
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrobenzyl and hydroxymethyl groups allows for diverse chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
[(2S)-1-[(2-nitrophenyl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C12H16N2O3/c15-9-11-5-3-7-13(11)8-10-4-1-2-6-12(10)14(16)17/h1-2,4,6,11,15H,3,5,7-9H2/t11-/m0/s1 |
Clé InChI |
VEKCOKWUNDVROA-NSHDSACASA-N |
SMILES isomérique |
C1C[C@H](N(C1)CC2=CC=CC=C2[N+](=O)[O-])CO |
SMILES canonique |
C1CC(N(C1)CC2=CC=CC=C2[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


